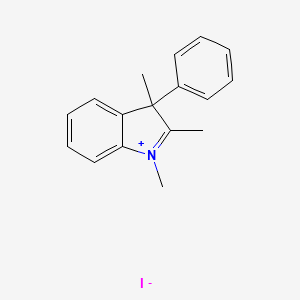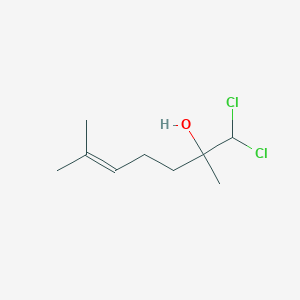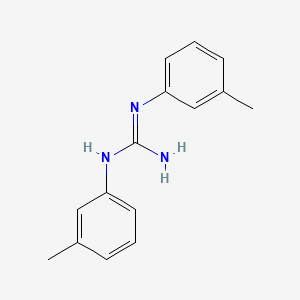
N,N''-Di-m-tolyl-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’'-Di-m-tolyl-guanidine is a chemical compound with the molecular formula C15H17N3. It is a member of the guanidine family, which is characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: N,N’‘-Di-m-tolyl-guanidine can be synthesized through a variety of methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis method provides a straightforward and efficient way to produce diverse guanidines with yields up to 81% . Another method involves the use of cheap materials to synthesize N,N’'-di-o-tolyl guanidine, which has been reported to be an excellent inhibitor for delaying copper corrosion .
Industrial Production Methods: Industrial production of N,N’'-Di-m-tolyl-guanidine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of electrochemical measurements, such as PDP, EFM, and EIS spectroscopy, helps in monitoring the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: N,N’'-Di-m-tolyl-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms and methyl groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’'-Di-m-tolyl-guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of N,N’'-Di-m-tolyl-guanidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidines.
科学的研究の応用
N,N’'-Di-m-tolyl-guanidine has a wide range of scientific research applications. It is used as a corrosion inhibitor for copper, with an efficiency higher than 98% in acidic solutions . This compound also has submicromolar affinities for PCP receptors, blocks NMDA-receptor-coupled cation channels, and exhibits neuroprotective properties in in vitro neuroprotection models . Additionally, it is used in medicinal chemistry and as a valuable scaffold in organocatalysis .
作用機序
The mechanism of action of N,N’'-Di-m-tolyl-guanidine involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the copper surface via chemical adsorption, forming a protective layer that impedes the dissolution of copper in acidic solutions . In biological systems, it interacts with PCP receptors and NMDA-receptor-coupled cation channels, contributing to its neuroprotective effects .
類似化合物との比較
- N,N’'-Di-o-tolyl-guanidine
- N,N’'-Di-(o-ethylphenyl)-guanidine
- N,N’'-Di-(m-ethylphenyl)-guanidine
- N,N’'-Di-(o-iodophenyl)-guanidine
Comparison: N,N’‘-Di-m-tolyl-guanidine is unique due to its specific molecular structure, which includes two methyl groups and three nitrogen atoms. This structure contributes to its high efficiency as a corrosion inhibitor and its neuroprotective properties. Compared to similar compounds, N,N’'-Di-m-tolyl-guanidine exhibits higher affinities for PCP receptors and better performance in corrosion inhibition .
特性
CAS番号 |
51131-78-3 |
|---|---|
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
1,2-bis(3-methylphenyl)guanidine |
InChI |
InChI=1S/C15H17N3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H3,16,17,18) |
InChIキー |
RIAXXCQKICATHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


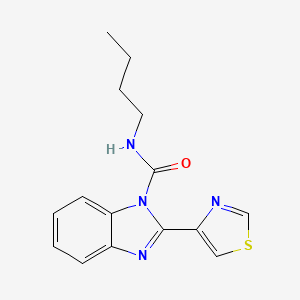
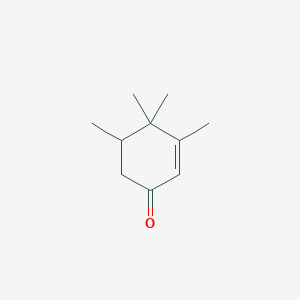
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
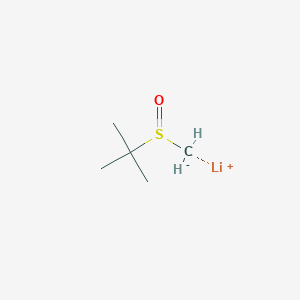

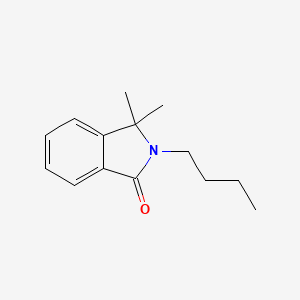

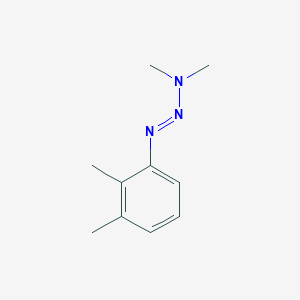
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
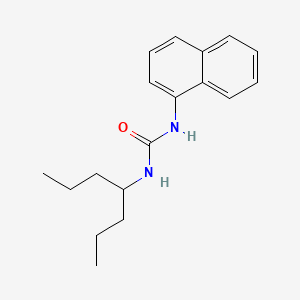
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
